3-Methyl-4-(1H-pyrazol-4-yl)benzoic acid
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Overview
Description
3-Methyl-4-(1H-pyrazol-4-yl)benzoic acid is an organic compound with the molecular formula C10H8N2O2 It is a derivative of benzoic acid, featuring a pyrazole ring substituted at the 4-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Methyl-4-(1H-pyrazol-4-yl)benzoic acid involves a multi-step process:
Starting Materials: The synthesis begins with 1-bromo-4-nitrobenzene and 4-aminopyrazole.
Formation of 4-Bromo-1H-pyrazole: These starting materials undergo a reaction to form 4-bromo-1H-pyrazole.
Coupling Reaction: The 4-bromo-1H-pyrazole is then coupled with benzoic acid using a palladium-catalyzed reaction to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(1H-pyrazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-Methyl-4-(1H-pyrazol-4-yl)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding to enzymes or receptors. These interactions can modulate biological pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-4-yl)benzoic acid: Similar structure but lacks the methyl group at the 3-position.
3-(1-Methyl-1H-pyrazol-4-yl)benzoic acid: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
The presence of both the methyl group and the pyrazole ring in 3-Methyl-4-(1H-pyrazol-4-yl)benzoic acid provides unique steric and electronic properties. These features can enhance its reactivity and binding affinity in various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-methyl-4-(1H-pyrazol-4-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-4-8(11(14)15)2-3-10(7)9-5-12-13-6-9/h2-6H,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCKSBWLHCFUFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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